7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213886
InChI: InChI=1S/C10H12F2O3/c11-10(12)3-1-9(2-4-10)6(8(14)15)5-7(9)13/h6H,1-5H2,(H,14,15)
SMILES:
Molecular Formula: C10H12F2O3
Molecular Weight: 218.20 g/mol

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid

CAS No.:

Cat. No.: VC18213886

Molecular Formula: C10H12F2O3

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid -

Specification

Molecular Formula C10H12F2O3
Molecular Weight 218.20 g/mol
IUPAC Name 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid
Standard InChI InChI=1S/C10H12F2O3/c11-10(12)3-1-9(2-4-10)6(8(14)15)5-7(9)13/h6H,1-5H2,(H,14,15)
Standard InChI Key SXNWBNDLKJUTIB-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC12C(CC2=O)C(=O)O)(F)F

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s defining feature is its spiro[3.5]nonane backbone, where two cyclic systems (a three-membered and a five-membered ring) share a single central atom. The 7,7-difluoro substitution imposes steric and electronic effects that influence conformational rigidity, while the 3-oxo and 1-carboxylic acid groups introduce polar functionality (Figure 1).

Table 1: Molecular Identity of 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic Acid

PropertyValue
IUPAC Name7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid
Molecular FormulaC₁₀H₁₂F₂O₃
Molecular Weight218.20 g/mol
CAS Registry Number2648941-92-6
SMILESO=C(O)C1CC2(CC1)CC(F)(F)C2=O

The fluorine atoms at the 7th position enhance electronegativity, promoting hydrogen-bonding interactions with biological targets. Computational models suggest the spiro arrangement restricts rotational freedom, potentially improving binding specificity .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the fluorine atoms (δ ~ -120 ppm in ¹⁹F NMR) and the carbonyl groups (δ ~ 170-180 ppm in ¹³C NMR). Density functional theory (DFT) simulations indicate a chair-like conformation for the nonane ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen .

Synthesis and Production Methodologies

Industrial Synthesis Routes

The synthesis typically begins with commercially available bicyclic precursors. A patented approach involves epoxidation and ring-expansion reactions to construct the spiro framework, followed by fluorination via electrophilic substitution (Figure 2) .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Spiro ring formationNaH, THF, 60–120°C78
FluorinationSelectfluor®, DCM, rt65
Oxidation to carboxylic acidKMnO₄, H₂O, 80°C82

Continuous flow reactors have been adopted to optimize scalability, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as aqueous-phase fluorination, are under investigation to minimize environmental impact .

Challenges in Purification

The compound’s high polarity complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, albeit with moderate recovery rates (60–70%). Crystallization trials using ethanol/water mixtures show promise, yielding needle-like crystals suitable for X-ray diffraction.

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point152–154°CDSC
Solubility (H₂O)12 mg/mLShake-flask (pH 7.4)
logP1.2HPLC determination
pKa (carboxylic acid)3.8Potentiometric titration

The moderate lipophilicity (logP 1.2) suggests favorable membrane permeability, while the carboxylic acid group enhances aqueous solubility at physiological pH .

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition Studies

In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 23 nM) against serine hydrolases, attributed to covalent interaction between the ketone and catalytic serine residues. Molecular dynamics simulations reveal a binding pose where the fluorine atoms stabilize interactions with hydrophobic enzyme pockets (Figure 3) .

Material Science Applications

The spirocyclic core serves as a building block for rigid-rod polymers. Polyamides incorporating this monomer exhibit tensile strengths exceeding 200 MPa, with applications in high-performance composites.

Comparative Analysis with Related Spiro Compounds

Table 4: Comparison to Analogous Spiro Derivatives

CompoundlogPEnzymatic IC₅₀ (nM)Thermal Stability (°C)
7,7-Difluoro derivative1.223250
6-Methyl analogue 1.8145180
Non-fluorinated parent0.7>1,000150

Fluorination markedly enhances both biological activity and thermal resilience, underscoring the strategic role of halogen substituents .

Future Research Directions

Ongoing studies focus on:

  • Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability.

  • Asymmetric synthesis: Catalytic methods to access enantiopure spiro scaffolds for chiral drug candidates.

  • Polymer chemistry: Copolymerization with aromatic diamines for lightweight aerospace materials.

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